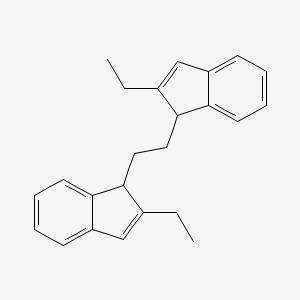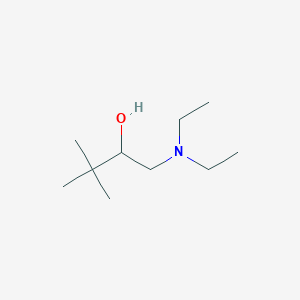![molecular formula C16H20Cl2O2 B12556721 1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene CAS No. 189270-23-3](/img/structure/B12556721.png)
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C16H18Cl2O2 It is a derivative of benzene, featuring two chloromethyl groups attached to the benzene ring through allyl ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene typically involves the reaction of 1,3-bis(chloromethyl)benzene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the allyl alcohol displaces the chlorine atoms on the benzene ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.
Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the chloromethyl groups.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Methyl-substituted derivatives.
Substitution: Azide or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a linker in bioconjugation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene depends on the specific application and the chemical reactions it undergoes. In general, the compound can act as an electrophile due to the presence of chloromethyl groups, making it reactive towards nucleophiles. The allyl ether linkages provide sites for further functionalization, allowing the compound to participate in a variety of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(chloromethyl)benzene: A simpler analogue without the allyl ether linkages.
1,2-Bis(chloromethyl)benzene: Similar structure but with chloromethyl groups in the ortho position.
1,4-Bis(chloromethyl)benzene: Similar structure but with chloromethyl groups in the para position.
Uniqueness
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene is unique due to the presence of both chloromethyl and allyl ether functionalities. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogues. The allyl ether linkages also provide additional sites for functionalization, making it a versatile compound in organic synthesis and materials science.
Propiedades
Número CAS |
189270-23-3 |
|---|---|
Fórmula molecular |
C16H20Cl2O2 |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
1,3-bis[2-(chloromethyl)prop-2-enoxymethyl]benzene |
InChI |
InChI=1S/C16H20Cl2O2/c1-13(7-17)9-19-11-15-4-3-5-16(6-15)12-20-10-14(2)8-18/h3-6H,1-2,7-12H2 |
Clave InChI |
LJVZUMYANSQVDY-UHFFFAOYSA-N |
SMILES canónico |
C=C(COCC1=CC(=CC=C1)COCC(=C)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


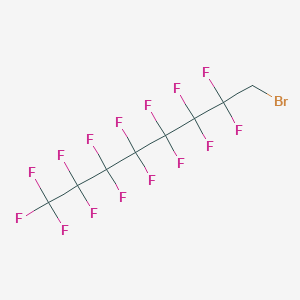
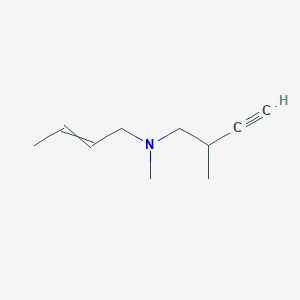
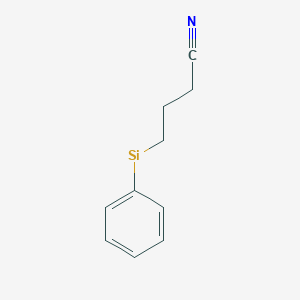
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

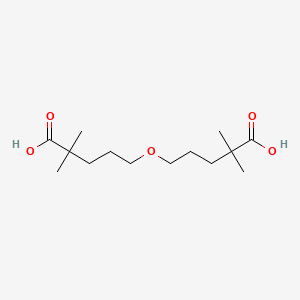
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

